molecular formula C20H23N5O2 B2707666 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1705203-90-2

5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2707666
CAS No.: 1705203-90-2
M. Wt: 365.437
InChI Key: DTJCJNXASAZKJR-UHFFFAOYSA-N
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Description

5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is the primary molecular sensor of cold temperatures in the somatosensory system. This compound exhibits high affinity for the TRPM8 channel, effectively inhibiting its activation by cooling agents such as menthol and icilin, as well as by moderate cold temperatures. Its primary research value lies in the pharmacological dissection of TRPM8-mediated signaling pathways in both physiological and pathophysiological contexts. Researchers utilize this antagonist to explore the role of TRPM8 in a wide range of conditions, including cold allodynia in neuropathic pain models , migraine , and certain cancer proliferations , where TRPM8 expression is often dysregulated. By selectively blocking this channel, it serves as a critical tool for validating TRPM8 as a therapeutic target and for understanding the complex interplay between thermosensation and disease progression. The compound's selectivity profile, which minimizes off-target effects on related TRP channels, makes it a preferred reagent for in vitro and in vivo studies aimed at developing novel analgesic and onco-therapeutic strategies.

Properties

IUPAC Name

5-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-15-19(12-22-25(15)18-5-3-2-4-6-18)20(26)23-17-11-21-24(14-17)13-16-7-9-27-10-8-16/h2-6,11-12,14,16H,7-10,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJCJNXASAZKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CN(N=C3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method starts with the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine to form the intermediate 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate . This intermediate is then subjected to further reactions, including basic hydrolysis, to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several pyrazole-carboxamide derivatives synthesized in , such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3p). Key differentiating features include:

  • Substituent Variation: The target compound replaces chlorine (common in analogs) with a methyl group at the pyrazole 5-position and introduces a tetrahydropyran-methyl group instead of aryl/cyano substituents.
  • Bioisosteric Replacements : Unlike the oxadiazole-containing analog in (N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]-aniline), the target compound retains a carboxamide linker, which may enhance hydrogen-bonding interactions compared to the oxadiazole’s rigid, conjugated system .
Physicochemical Properties
Compound Substituents Melting Point (°C) Yield (%) Key Spectral Data (NMR/MS)
Target Compound Oxan-4-ylmethyl, methyl Not reported Not reported Not available in evidence
3a () Phenyl, 4-cyano 133–135 68 δ 8.12 (s, 1H), MS: 403.1 ([M+H]⁺)
3b () 4-Chlorophenyl, 4-cyano 171–172 68 IR: 2230 cm⁻¹ (C≡N), MS: 437.1 ([M+H]⁺)
3c () p-Tolyl, 4-cyano 123–125 62 δ 2.42 (s, CH₃), MS: 417.1 ([M+H]⁺)
Oxadiazole analog () 1,3,4-Oxadiazole, dimethyl 488 (dec.) Not reported C=O bond: 1.290 Å, dihedral angle: 7.97°

Key Observations :

  • Solubility : The oxan-4-ylmethyl group in the target compound likely improves aqueous solubility compared to aryl-substituted analogs (e.g., 3a–3e ), which rely on hydrophobic aryl groups.
  • Thermal Stability : The oxadiazole analog in exhibits a markedly higher melting point (488°C), attributed to its rigid, planar heterocyclic system , whereas pyrazole-carboxamides with flexible linkers (e.g., 3a ) show lower melting points.

Biological Activity

5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide, identified by its CAS number 2034374-22-4, is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C14H18N4O3C_{14}H_{18}N_{4}O_{3}, with a molecular weight of 290.32 g/mol. Its structure features a pyrazole core that is often associated with various pharmacological effects, including anti-inflammatory and antioxidant activities.

Property Value
Molecular FormulaC₁₄H₁₈N₄O₃
Molecular Weight290.32 g/mol
CAS Number2034374-22-4

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study highlighted the ability of related pyrazole compounds to prevent oxidative stress by increasing antioxidant enzymes and reducing lipid peroxidation. Specifically, compounds containing the pyrazole moiety demonstrated effective free radical scavenging abilities in various assays, including DPPH and superoxide scavenging tests .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which is common among similar pyrazole derivatives. The mechanism often involves inhibition of pro-inflammatory enzymes such as lipoxygenases (LOX). In vitro studies have shown that certain pyrazole derivatives can inhibit 15-lipoxygenase, a key enzyme in the inflammatory pathway .

Antiparasitic Activity

A significant area of research has focused on the antiparasitic properties of pyrazole derivatives. For instance, a phenotypic screen against Haemonchus contortus led to the identification of potent inhibitors among analogs of pyrazole compounds. These compounds exhibited sub-nanomolar potencies against the fourth larval stage of the parasite while showing selectivity towards parasitic cells over human cell lines .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole derivatives reveal that modifications to the pyrazole ring and substituents significantly influence biological activity. For instance, the addition of oxan groups has been shown to enhance potency against specific targets, such as parasitic nematodes. The optimization process typically involves iterative synthesis and testing to identify the most effective analogs .

Case Studies

  • Study on Antioxidant Properties : A study evaluated several pyrazole derivatives for their antioxidant activities in vivo and in vitro. Compounds were tested for their ability to increase catalase activity and reduce malondialdehyde levels in treated rats, demonstrating significant antioxidant effects compared to controls .
  • Antiparasitic Screening : In another study focusing on Haemonchus contortus, researchers synthesized a series of pyrazole derivatives and tested them for larvicidal activity. Compounds were found to inhibit larval development effectively, with some exhibiting high selectivity towards the parasite over mammalian cells .

Q & A

Q. What are the key synthetic routes for 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step reactions starting with separate preparation of oxazole and pyrazole intermediates. For example:

  • Oxazole ring formation : Cyclization of precursors like ethyl acetoacetate with DMF-DMA and phenylhydrazine under reflux conditions .
  • Pyrazole intermediate : Condensation of hydrazine derivatives with ketones or aldehydes, followed by functionalization (e.g., oxan-4-ylmethyl group introduction via alkylation) .
  • Final coupling : Amide bond formation between the oxazole-carboxylic acid and pyrazole-amine using coupling agents (e.g., EDC/HOBt) under anhydrous conditions . Key Conditions :
StepCatalyst/SolventTemperatureYield (Typical)
CyclizationDMF-DMA80–100°C60–75%
AlkylationK₂CO₃/DMFRT to 60°C50–65%
CouplingEDC, HOBt/THF0–25°C70–85%

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, pyrazole ring vibrations) .
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., oxan-4-yl methylene protons at δ 3.2–3.8 ppm, aromatic protons from phenyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₃N₅O₂: 403.1855) .
  • X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., dihedral angles between pyrazole and oxazole rings) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling steps) may enhance efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while THF minimizes side reactions .
  • Temperature Control : Lower temperatures (0–5°C) during amide coupling reduce racemization .
  • Purification : Use of flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. How can computational methods aid in predicting reactivity and designing analogs?

  • Quantum Chemical Calculations : DFT studies (e.g., Gaussian 09) model transition states for cyclization steps, identifying energy barriers .
  • Molecular Docking : Predicts binding affinity to target proteins (e.g., kinase inhibition) by simulating interactions with the pyrazole-oxazole core .
  • Reaction Path Search : ICReDD’s approach combines computational screening (e.g., reaction feasibility) with experimental validation to prioritize synthetic routes .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Assay Validation : Cross-test in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to rule out off-target effects .
  • Metabolic Stability Studies : LC-MS/MS quantifies compound degradation in liver microsomes, explaining discrepancies in in vivo vs. in vitro activity .
  • Structural Analog Comparison : Test derivatives (e.g., replacing oxan-4-yl with piperidinyl) to isolate pharmacophoric groups responsible for activity .

Methodological Challenges

Q. What purification techniques are effective for intermediates prone to degradation?

  • Low-Temperature Chromatography : Prevents thermal decomposition of nitro- or azide-containing intermediates .
  • Lyophilization : Stabilizes hygroscopic amide intermediates by removing water without heating .
  • Inert Atmosphere Handling : Schlenk techniques protect air-sensitive intermediates (e.g., thiol-containing compounds) .

Q. How to address scaling challenges from milligram to gram-scale synthesis?

  • Reactor Design : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Process Analytical Technology (PAT) : In-line IR/NMR monitors reaction progression, ensuring consistency .
  • Waste Minimization : Membrane-based separations recover expensive catalysts (e.g., Pd) .

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